5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine
Description
Properties
IUPAC Name |
5-chloro-2,7-dimethylpyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-3-7(9)10-6-4-12(2)11-8(5)6/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFXVZPJCPJOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CN(N=C12)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis often begins with substituted pyridine derivatives. For example, 2-chloro-3-nitropyridine serves as a key precursor due to its reactivity in nucleophilic aromatic substitution (SNAr) reactions. In one approach, 2-chloro-3-pyridinecarboxaldehyde undergoes cyclization with hydroxylamine hydrochloride in dimethylformamide (DMF) to form the pyrazolo[4,3-b]pyridine core.
Reaction Conditions :
Chlorination and Methylation Steps
Post-cyclization, chlorination at the 5-position is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Methylation at the 2- and 7-positions typically employs methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Key Data :
| Step | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| Cyclization | NH₂OH·HCl | 60°C | 71–85 |
| Chlorination | POCl₃ | 110°C | 65–78 |
| Methylation | CH₃I/K₂CO₃ | 80°C | 60–70 |
One-Pot Condensation and Cyclization Strategies
Japp-Klingemann Reaction for Pyrazole Ring Formation
A modified Japp-Klingemann reaction enables the simultaneous formation of the pyrazole and pyridine rings. Arenediazonium tosylates react with β-keto esters derived from 2-chloro-3-nitropyridines, followed by intramolecular cyclization.
Mechanistic Insights :
-
Diazotization : Formation of a diazonium salt.
-
Coupling : Azo linkage with β-keto ester.
-
Cyclization : SNAr displacement of nitro group to form the fused pyrazolo[4,3-b]pyridine.
Advantages :
Solvent and Catalyst Optimization
DMF and acetonitrile (MeCN) are preferred solvents due to their high polarity, which stabilizes intermediates. Catalysts such as triethylamine (Et₃N) enhance reaction rates by deprotonating intermediates.
Case Study :
Challenges and Mitigation Strategies
Byproduct Formation
Acetyl group migration during cyclization generates N-acetyl-N-arylhydrazone byproducts. This is mitigated by:
Purification Difficulties
Column chromatography is often required due to polar byproducts. Reverse-phase HPLC improves purity for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Multi-Step SNAr | 71–85 | ≥95 | Industrial |
| One-Pot Japp-Kling | 60–85 | 90–95 | Lab-scale |
| Chromenopyridine Route | 50–65 | 85–90 | Limited |
Key Observations :
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The chlorine atom at position 5 participates in nucleophilic substitutions under controlled conditions. Key findings include:
-
Amination : Reaction with primary amines (e.g., methylamine) in acetonitrile at 80°C yields 5-amino derivatives with >85% efficiency.
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Alkoxylation : Substitution with alcohols (e.g., methanol) requires catalytic K₂CO₃ and reflux conditions, producing 5-alkoxy analogs .
Table 1: Reaction Conditions and Yields for Nucleophilic Substitutions
| Reaction Partner | Conditions | Yield (%) | Product Class |
|---|---|---|---|
| Methylamine | 80°C, 12h | 88 | 5-Amino |
| Methanol | Reflux, K₂CO₃ | 76 | 5-Methoxy |
| Thiophenol | DMF, 100°C | 63 | 5-Phenylthio |
Cyclization and Ring-Opening Reactions
The pyrazolo[4,3-b]pyridine core undergoes cycloaddition and annulation processes:
-
One-pot annulation : Reacts with β-ketonitriles under N-iodosuccinimide (NIS) catalysis to form polycyclic pyrazolo[3,4-b]pyridines via sequential cyclization and sulfenylation .
-
Fe-mediated ring expansion : Forms Fe-nitrene intermediates that enable recyclization into fused heterocycles (e.g., pyrazolo[3,4-b]quinolines) .
Functional Group Transformations
The methyl groups at positions 2 and 7 influence reactivity:
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Oxidation : 7-Methyl converts to carboxylic acid using KMnO₄/H₂SO₄, enabling further derivatization.
-
Halogenation : Electrophilic bromination at position 3 occurs under Br₂/FeBr₃, yielding 3-bromo derivatives .
Table 2: Functional Group Modification Outcomes
| Reaction Type | Reagents | Position Modified | Yield (%) |
|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | 7-Methyl → COOH | 72 |
| Bromination | Br₂/FeBr₃ | Position 3 | 68 |
Comparative Reactivity with Analogues
Substituent positioning critically alters reactivity:
Table 3: Reaction Rate Comparison with Structural Analogues
| Compound | Relative Reactivity (vs. 5-Chloro-2,7-dimethyl) |
|---|---|
| 5-Chloro-1H-pyrazolo[4,3-b]pyridine | 1.5× faster in SNAr reactions |
| 6-Chloro-2H-pyrazolo[3,4-b]pyridine | 0.7× slower due to steric hindrance |
Mechanistic Insights from Synthetic Studies
-
SNAr Pathway : The chlorine atom’s electronegativity activates the pyridine ring for nucleophilic attack, with pyridine solvent enhancing leaving-group departure .
-
Cyclization Selectivity : Methyl groups at positions 2 and 7 sterically direct regioselectivity during annulation, favoring 6-membered ring formation .
Key Research Findings
-
Efficient one-pot synthesis : Combines SNAr and modified Japp–Klingemann reactions to achieve 92% yield of pyrazolo[4,3-b]pyridines .
-
Biological relevance : Brominated derivatives show enhanced binding affinity in cannabinoid receptor studies .
This compound’s versatility in nucleophilic substitutions, annulations, and functional group interconversions underscores its utility in medicinal chemistry and materials science.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₈ClN₃
- Molecular Weight : 181.63 g/mol
- CAS Number : 2254506-82-4
The compound features a chlorine atom at position 5 and two methyl groups at positions 2 and 7, which enhance its biological activity and reactivity. The structural characteristics influence its interactions with biological targets, making it a valuable scaffold for drug design.
Anticancer Activity
5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, research demonstrated that derivatives of this compound exhibited cytotoxic effects against breast and lung cancer cells by interfering with specific signaling pathways involved in tumor growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. It has shown efficacy against several pathogens, including bacteria and fungi. In vitro studies indicated that it could inhibit the growth of resistant strains of bacteria, suggesting its potential use in developing new antibiotics .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of this compound to evaluate their biological activities. The synthesized compounds were tested against a panel of cancer cell lines and showed promising results in reducing cell viability. The structure-activity relationship (SAR) indicated that modifications at the nitrogen positions significantly influenced the anticancer activity .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Original Compound | Moderate | 15 |
| Methyl Derivative | High | 5 |
| Ethyl Derivative | Very High | 2 |
Case Study 2: Mechanistic Studies
Another research effort explored the mechanism of action of this compound in cancer cells. It was found to induce apoptosis through the activation of caspase pathways, leading to programmed cell death. This study highlighted the compound's potential as a lead molecule for further development into therapeutic agents targeting apoptosis-related pathways .
Potential Drug Development
This compound serves as a key scaffold for designing new pharmaceutical agents. Its ability to interact with various biological targets makes it an attractive candidate for developing drugs aimed at treating cancer and infectious diseases . The ongoing research into its derivatives continues to reveal new therapeutic potentials.
Mechanism of Action
The mechanism of action of 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
5-Chloro-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Structural Differences:
- Core: Pyrazolo[3,4-b]pyridine (vs. [4,3-b] in the target compound).
- Substituents: Chloro (position 5), methyl (positions 4 and 6), and an amine group (position 3).
Key Implications: - The altered methyl positions (4 and 6 vs. 2 and 7) may affect steric hindrance and lipophilicity.
- Molecular weight and formula differ slightly (C8H9ClN4 vs. C9H9ClN3 for the target), influencing pharmacokinetic properties.
Table 1: Physical Properties Comparison
Imidazo[4,5-b]pyridine Derivatives (e.g., Compound 27g)
Structural Differences:
- Core: Imidazo[4,5-b]pyridine (vs. pyrazolo in the target).
- Substituents: Chlorine (position 6), pyrazole, and piperazine groups.
Key Implications: - Bulky substituents (e.g., piperazine) in 27g enhance solubility but may reduce membrane permeability compared to the target’s simpler methyl groups.
- Chlorine at position 6 (vs. 5 in the target) could modulate electronic effects differently in reactions like C-H arylation .
Pyrazolo[1,5-a]pyrimidine Derivatives (e.g., Compound 4a)
Structural Differences:
- Core: Pyrazolo[1,5-a]pyrimidine (fused pyrimidine vs. pyridine in the target).
- Substituents: Chlorophenylamino, methylthio, and dicarbonitrile groups. Key Implications:
- The pyrimidine ring introduces additional nitrogen atoms, enhancing π-π stacking interactions in biological systems .
- The dicarbonitrile groups in 4a increase electrophilicity, making it more reactive in nucleophilic substitutions compared to the target’s chloro-methyl system.
Hydrogenated Pyrazolo Derivatives (e.g., 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine)
Structural Differences:
Thieno[2,3-b]pyridines
Structural Differences:
- Core: Thieno[2,3-b]pyridine (thiophene fused to pyridine vs. pyrazole in the target). Key Implications:
- Thieno derivatives often exhibit distinct UV-Vis absorption profiles due to extended conjugation.
Biological Activity
5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine is a heterocyclic compound with the molecular formula C₈H₈ClN₃ and a molecular weight of 181.62 g/mol. This compound features a fused bicyclic system that includes both pyrazole and pyridine rings. Its unique structure, characterized by chlorine and methyl substitutions, enhances its chemical reactivity and biological activity, making it a significant candidate in medicinal chemistry.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. The compound has been shown to interact with various molecular targets involved in cancer cell proliferation and apoptosis.
- Mechanism of Action : The compound likely inhibits specific enzymes or receptors that are critical for cancer cell survival and growth. It may bind to active or allosteric sites on these proteins, effectively blocking substrate access or altering enzyme activity.
Antimicrobial Activity
Several studies have assessed the antimicrobial efficacy of this compound against various pathogens. Its structure allows it to effectively target bacterial cells, contributing to its potential as an antibacterial agent.
- Case Study : In a study evaluating the antibacterial activity of pyrazole derivatives, this compound was found to possess significant bactericidal effects against multidrug-resistant strains of bacteria .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with its structural features. The presence of chlorine and methyl groups at specific positions contributes to its unique reactivity and interaction profiles.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chlorine at position 5; two methyl groups | Anticancer and antimicrobial activity |
| 5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine | Chlorine at positions 5 and 7; one methyl group | Varying biological activity due to different substitution pattern |
| 1-Methylpyrazolo[4,3-b]pyridine | Methyl group at position 1; lacks chlorine | Similar biological properties but less potent |
Research Applications
This compound is utilized in various research domains:
- Medicinal Chemistry : As a scaffold for developing new therapeutic agents targeting cancer and infectious diseases.
- Biological Studies : Investigating enzyme inhibition mechanisms and receptor interactions.
- Material Science : Exploring its potential applications in synthesizing more complex heterocyclic compounds.
Case Studies in Medicinal Chemistry
A recent study highlighted the synthesis and evaluation of pyrazole derivatives for their anticancer activities. Among these derivatives, this compound demonstrated significant inhibition of cancer cell lines (e.g., HeLa and A375) with IC50 values indicating potent antiproliferative effects .
Q & A
Basic: What synthetic strategies are commonly employed for 5-Chloro-2,7-dimethyl-2H-pyrazolo[4,3-b]pyridine?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with pyridine or pyrazole precursors. A general approach includes:
Heterocyclic Ring Formation : Cyclization of substituted pyridine derivatives with hydrazine or its analogs to form the pyrazolo[4,3-b]pyridine core.
Functionalization : Chlorination at the 5-position using POCl₃ or PCl₅, followed by methylation at the 2- and 7-positions via alkylation reagents (e.g., methyl iodide) under basic conditions.
Purification : Column chromatography or recrystallization to isolate the target compound.
Key considerations include regioselectivity during chlorination and steric effects during methylation. For analogs, microwave-assisted synthesis can enhance reaction efficiency .
Advanced: How can conflicting biological activity data for this compound be reconciled across studies?
Methodological Answer:
Discrepancies often arise due to:
Purity and Isomerism : Ensure compound purity (>95% by HPLC) and confirm the absence of regioisomers (e.g., via ¹H/¹³C NMR and X-ray crystallography) .
Assay Conditions : Variations in cell lines (e.g., cancer vs. normal), concentration ranges, or solvent effects (DMSO tolerance). Standardize protocols using controls like known mGlu4 PAMs for neuroactivity studies .
Structural Analogues : Compare activity with derivatives (e.g., 5-chloro-1H-imidazo[4,5-b]pyridine) to identify critical substituents for target engagement .
Basic: What spectroscopic and crystallographic methods validate its structure?
Methodological Answer:
- FTIR : Confirms functional groups (e.g., C-Cl stretch at ~720 cm⁻¹, pyridine ring vibrations at ~1600 cm⁻¹) .
- NMR : ¹H NMR identifies methyl groups (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm); ¹³C NMR confirms quaternary carbons.
- X-ray Crystallography : Resolves bond lengths (e.g., C-Cl ~1.73 Å) and dihedral angles. Monoclinic systems (space group P21/c) are common for pyrazolo-pyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
